Synthesis Yield of OIH-OSU Active Ester: 87% Isolated Yield via N,N′-Disuccinimidyl Carbonate Route
The synthesis of the N-hydroxysuccinimide ester of radioactive ortho-iodohippuric acid (OIH-OSU) proceeds via a one-step coupling of equimolar o-iodohippuric acid with N,N′-di-succinimidyl carbonate (DSC) in the presence of pyridine in DMF at room temperature overnight, yielding the isolated active ester in 87% yield [1]. Alternative carbodiimide-based routes (e.g., DCC/NHS coupling) require a cumbersome separation of the insoluble dicyclohexylurea byproduct and are associated with lower and more variable yields [2]. The patent specification further reports that for the radiolabeled preparation at small scale (~6 mg OIH substrate), a shorter 2-hour reaction time at room temperature in DMF suffices to complete ester formation, and the crude reaction mixture can be used directly for protein conjugation without intermediate purification [2].
| Evidence Dimension | Synthesis yield of active NHS ester from parent carboxylic acid |
|---|---|
| Target Compound Data | 87% isolated yield (OIH-OSU via DSC/pyridine/DMF, overnight, room temperature) [1] |
| Comparator Or Baseline | DCC/NHS carbodiimide route: lower/variable yields, requires urea byproduct removal; DSC route for general NHS esters: yields are substrate-dependent (e.g., sterically hindered carboxylic acids typically give 53–63% via analogous DSC conditions, per class-level data) [2] |
| Quantified Difference | 87% vs. 53–63% for sterically hindered substrates (class-level comparison); the DSC route avoids urea byproduct separation entirely vs. DCC route [2] |
| Conditions | Molar equivalents of o-iodohippuric acid, N,N′-di-succinimidyl carbonate, pyridine; DMF solvent; room temperature; overnight [1] |
Why This Matters
A reproducible, high-yielding active ester synthesis with minimal purification requirements enables reliable kit-form supply of OIH-OSU to end users for on-demand protein conjugation, reducing procurement risk compared to lower-yielding or purification-intensive NHS ester syntheses.
- [1] Bhargava KK, Chervu LR. N-hydroxysuccinimide-hippuran ester: application for radiolabeling of macro-molecules. Biochem Biophys Res Commun. 1987;144(1):323-328. Also reported in INIS Record 19075606 (1987): OIH-OSU prepared in 87% yield. View Source
- [2] Bhargava KK, Chervu LR. U.S. Patent 4,883,650. Radioidohippuric acid ester, a conjugate thereof, and methods of making the same. Issued November 28, 1989. Describes DSC vs. DCC routes; reaction time for labeled OIH-OSU: 2 h at RT. View Source
